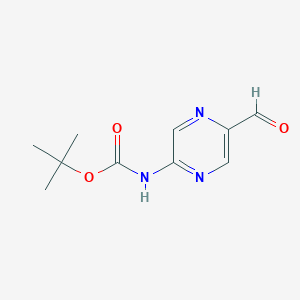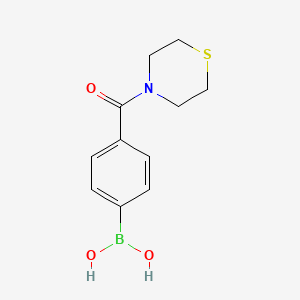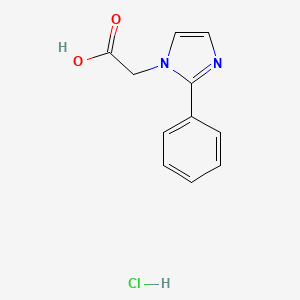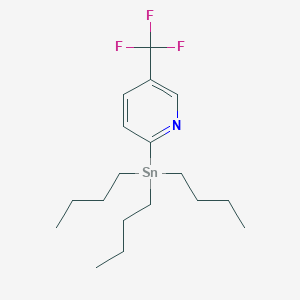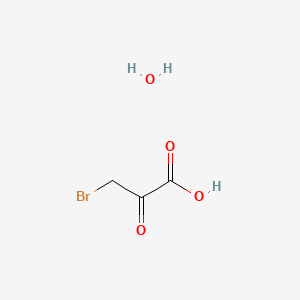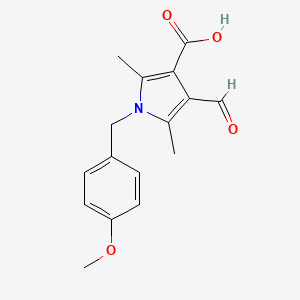
4-Formyl-1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
説明
The compound “4-Formyl-1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid” is a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The presence of the formyl, methoxybenzyl, and carboxylic acid groups suggest that this compound could have interesting chemical properties and potential applications in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a pyrrole ring substituted with formyl, methoxybenzyl, and carboxylic acid groups. The exact structure would depend on the positions of these substituents on the pyrrole ring .Chemical Reactions Analysis
Pyrrole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . The formyl, methoxybenzyl, and carboxylic acid groups could also participate in various reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water, while the aromatic pyrrole ring could contribute to its UV/Vis absorption properties .科学的研究の応用
Antimicrobial Agent Synthesis
4-Formyl-1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid derivatives have been synthesized and evaluated for antimicrobial activities. These compounds showed significant antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring. The introduction of a methoxy group further increased this activity, making them promising candidates for new antimicrobial agents (Hublikar et al., 2019).
Synthesis of Psoromic Acid
This compound plays a role in the synthesis of complex organic structures such as psoromic acid, a lichen depsidone. This synthesis involves selective functionalization and is indicative of the compound's utility in creating complex organic molecules (Sala & Sargent, 1979).
Formation of PMB Esters
The compound aids in the formation of PMB esters, showcasing its utility in the creation of complex esters. This process, involving 4-methoxybenzyl (PMB) esters, is efficient and preserves the integrity of sensitive substrates (Shah et al., 2014).
Synthesis of Chiral Bidentate Phosphine Ligands
This compound is involved in the synthesis of precursors for chiral bidentate phosphine ligands. These ligands are crucial in various catalytic and chemical processes, showcasing the compound's significance in complex chemical syntheses (Smaliy et al., 2013).
Synthesis of Complex Organic Molecules
It plays a critical role in the synthesis of various complex organic molecules, such as ellipticine and other derivatives. This demonstrates its versatility in organic chemistry and drug synthesis (Miki et al., 2001).
作用機序
将来の方向性
特性
IUPAC Name |
4-formyl-1-[(4-methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10-14(9-18)15(16(19)20)11(2)17(10)8-12-4-6-13(21-3)7-5-12/h4-7,9H,8H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXIXMWHZUYCDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1CC2=CC=C(C=C2)OC)C)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride](/img/structure/B1438440.png)
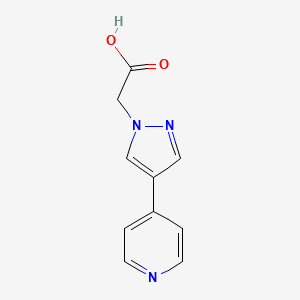
![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B1438444.png)
![1H-Pyrrole-2-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-4-(1-oxopropyl)-, methyl ester](/img/structure/B1438445.png)
![(5-Oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1438447.png)

